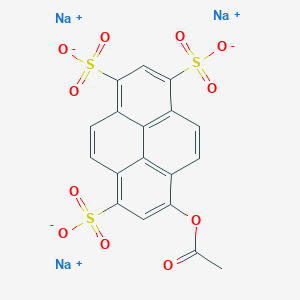

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt

Description

Properties

IUPAC Name |

trisodium;8-acetyloxypyrene-1,3,6-trisulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O11S3.3Na/c1-8(19)29-13-6-14(30(20,21)22)10-4-5-12-16(32(26,27)28)7-15(31(23,24)25)11-3-2-9(13)17(10)18(11)12;;;/h2-7H,1H3,(H,20,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWTVIHOBLSYNA-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Na3O11S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552817 |

Source

|

| Record name | Trisodium 8-(acetyloxy)pyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115787-83-2 |

Source

|

| Record name | Trisodium 8-(acetyloxy)pyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetoxypyrene-3,6,8-trisulfonic acidtrisodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt: Technical Guide to Fluorogenic Esterase Sensing and OATP Transport Profiling

Executive Summary

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (commonly referred to as Acetoxy-HPTS or Ace ) is a specialized fluorogenic probe derived from the pH-sensitive dye HPTS (Pyranine). Unlike generic cell-permeant dyes (e.g., Calcein-AM), Acetoxy-HPTS retains three negatively charged sulfonate groups, rendering it membrane-impermeant via passive diffusion. Instead, it serves two critical, high-specificity roles in drug development and cell biology:

-

OATP-Specific Substrate: It is actively transported into hepatocytes by Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3, OATP2B1), allowing for "no-wash" high-throughput screening of drug-transporter interactions.[1]

-

Fluorogenic Esterase Substrate: Upon enzymatic hydrolysis of the acetate group, the molecule converts to highly fluorescent HPTS, providing a ratiometric readout for esterase activity in extracellular fluids or within specific cellular compartments post-transport.

This guide details the physicochemical properties, mechanistic pathways, and validated protocols for utilizing Acetoxy-HPTS in ADME/Tox screening and enzymatic assays.

Part 1: Chemical Identity & Physicochemical Properties[2][3]

Acetoxy-HPTS is a "caged" fluorophore. The acetylation of the phenolic hydroxyl group at position 8 quenches the strong green fluorescence characteristic of the parent molecule (HPTS), shifting the absorption spectrum and significantly reducing quantum yield until hydrolysis occurs.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt |

| Common Abbreviations | Acetoxy-HPTS, Ace, HPTS-Acetate |

| CAS Number | 115787-83-2 |

| Molecular Formula | C₁₈H₉Na₃O₁₁S₃ |

| Molecular Weight | ~566.42 g/mol |

| Solubility | Highly soluble in Water, DMSO, DMF (> 10 mM) |

| Excitation (Caged) | ~460 nm (Weak/Blue fluorescence) |

| Excitation (Free HPTS) | 454 nm (pH dependent, main peak) |

| Emission (Free HPTS) | 511 nm (Strong Green fluorescence) |

| pKa (Post-Hydrolysis) | ~7.3 (HPTS is a pH indicator) |

| Membrane Permeability | Impermeant (Passive); Permeant (Active Transport via OATPs) |

Part 2: Mechanistic Principles

The utility of Acetoxy-HPTS relies on a specific bio-orthogonal "switch" mechanism. It is chemically stable in neutral buffer but rapidly hydrolyzed by esterases (e.g., acetylcholinesterase, butyrylcholinesterase, or intracellular non-specific esterases).

The Fluorogenic Switch

-

State A (Quenched): The acetate group withdraws electron density from the pyrene ring system, suppressing the excited state proton transfer (ESPT) responsible for Pyranine's fluorescence.

-

State B (Active): Esterase cleavage removes the acetate. The resulting hydroxyl group deprotonates (depending on pH), restoring the conjugated system of HPTS and yielding intense green fluorescence at 511 nm.

The OATP Transport Pathway

In drug development, Acetoxy-HPTS is superior to traditional radiolabeled substrates for studying hepatic uptake. It is recognized specifically by OATP1B1 , OATP1B3 , and OATP2B1 .

-

Step 1: Acetoxy-HPTS binds to the OATP transporter on the basolateral membrane of hepatocytes.

-

Step 2: It is translocated into the cytosol.

-

Step 3: Intracellular esterases immediately hydrolyze it to HPTS.

-

Step 4: The negatively charged HPTS is trapped inside the cell, accumulating fluorescence.

Diagram 1: Mechanism of Action (OATP Transport & Hydrolysis)

Caption: Acetoxy-HPTS enters the cell via OATP transporters and is "trapped" and activated by intracellular esterases.

Part 3: Applications in Drug Development

High-Throughput OATP Interaction Screening

Regulatory agencies (FDA/EMA) require screening of new molecular entities (NMEs) for interaction with hepatic transporters to predict Drug-Drug Interactions (DDIs). Acetoxy-HPTS replaces radiolabeled probes (e.g., [³H]-Estradiol-17β-glucuronide) with a fluorescence-based readout.

-

Advantage: "No-wash" protocol.[1] Since the extracellular substrate is non-fluorescent (or spectrally distinct) and the product is trapped intracellularly, fluorescence increase is directly proportional to transport activity.

Liposome & Nanocarrier Stability

While HPTS/DPX is used for passive leakage, Acetoxy-HPTS is used to design enzyme-responsive delivery systems .

-

Concept: Encapsulate Acetoxy-HPTS in a liposome.

-

Trigger: The dye remains quenched until the liposome is disrupted and exposed to external esterases (simulating lysosomal degradation or tumor microenvironments).

Part 4: Experimental Protocols

Protocol A: OATP Transporter Inhibition Assay (Cell-Based)

Objective: Determine if a test compound inhibits OATP1B1-mediated uptake of Acetoxy-HPTS.

Materials:

-

HEK293 cells stably transfected with OATP1B1 (or OATP1B3).

-

Assay Buffer: Krebs-Henseleit buffer (pH 7.4).

-

Acetoxy-HPTS Stock: 10 mM in DMSO.

-

Stop Solution: Ice-cold PBS.

Workflow:

-

Seeding: Plate OATP-expressing cells in 96-well black-wall/clear-bottom plates (50,000 cells/well). Culture for 24h.

-

Equilibration: Remove media, wash 2x with pre-warmed Assay Buffer.

-

Inhibitor Pre-incubation: Add 50 µL of Test Compound (various concentrations) in Assay Buffer. Incubate 10 min at 37°C.

-

Substrate Addition: Add 50 µL of Acetoxy-HPTS (Final concentration: 5–10 µM).

-

Kinetics: Immediately place in a fluorescence plate reader pre-heated to 37°C.

-

Measurement: Monitor kinetics for 20–30 minutes.

-

Data Analysis: Calculate the slope (RFU/min) of the linear phase. Normalize slope against vehicle control (0% inhibition) and known inhibitor control (e.g., Rifampicin).

Protocol B: Cell-Free Esterase Activity Assay

Objective: Quantify esterase activity in biological fluids or verify substrate quality.

Workflow:

-

Preparation: Dilute Acetoxy-HPTS to 10 µM in PBS (pH 7.4).

-

Blank: Measure background fluorescence of the substrate alone.

-

Reaction: Add Enzyme (e.g., Porcine Liver Esterase) or sample fluid (1–10 µL).

-

Read: Measure fluorescence endpoint or kinetic at Ex/Em 460/510 nm.

-

Calibration: Use a standard curve of free HPTS (Pyranine) to convert RFU to moles of product hydrolyzed.

Diagram 2: OATP Inhibition Assay Workflow

Caption: Step-by-step workflow for high-throughput OATP inhibition screening using Acetoxy-HPTS.

Part 5: Troubleshooting & Optimization

Background Hydrolysis

Acetoxy-HPTS can undergo spontaneous hydrolysis in alkaline buffers (pH > 8.0) or if stored improperly.

-

Solution: Store stock solutions (DMSO) at -20°C, desiccated. Prepare working solutions immediately before use. Always run a "No Enzyme/No Cell" blank control to subtract background drift.

pH Dependency

The fluorescence of the product (HPTS) is highly pH-dependent (pKa ~7.3).

-

Impact: If the intracellular pH (pHi) changes due to the test drug, the fluorescence signal may change artificially, mimicking transport inhibition.

-

Correction: HPTS is a ratiometric pH indicator. You can verify pHi stability by exciting at 405 nm vs 450 nm. The 405 nm excitation is pH-insensitive (isosbestic point), while 450 nm is pH-sensitive. If the 405nm signal remains constant, transport is stable; if 450nm changes, it may be a pH effect.

Inner Filter Effect

At high concentrations (>50 µM), the absorption of Acetoxy-HPTS or the released HPTS may cause inner filter effects.

-

Optimization: Keep substrate concentration < 20 µM.

References

-

National Institutes of Health (NIH) / PubMed. 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides. (2021).[5][6][7] Available at: [Link]

-

PubChem. Compound Summary: 8-Acetoxypyrene-1,3,6-trisulfonic acid.[3] Available at: [Link]

Sources

- 1. 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides, OATP1B1, OATP1B3, and OATP2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt - CAS-Number 115787-83-2 - Order from Chemodex [chemodex.com]

- 3. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

Molecular Architecture and Functional Utility of 8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt

A Technical Guide to Fluorogenic Esterase Profiling and OATP Transport Kinetics

Executive Summary

This technical guide analyzes the structural and functional characteristics of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (ACE-HPTS), a fluorogenic derivative of the pH-indicator Pyranine (HPTS). Unlike its parent compound, ACE-HPTS is non-fluorescent in the visible green spectrum until enzymatically hydrolyzed. This property makes it a critical tool in high-throughput screening for esterase activity and, more specifically, as a "no-wash" probe for Organic Anion Transporting Polypeptides (OATPs). This document details its physicochemical properties, synthesis, reaction mechanisms, and experimental protocols for drug development applications.

Molecular Architecture & Physicochemical Identity

The core utility of ACE-HPTS lies in the modification of the pyrene ring's hydroxyl group. By capping the 8-hydroxyl position with an acetate group, the molecule’s photo-induced electron transfer (PET) dynamics are altered, effectively "caging" its fluorescence.

1.1 Structural Specifications

-

IUPAC Name: Trisodium 8-acetyloxypyrene-1,3,6-trisulfonate[1]

-

Common Aliases: ACE-HPTS, Pyranine Acetate

-

Molecular Formula:

[2]

1.2 Physicochemical Properties Table

| Property | Specification | Mechanistic Note |

| Solubility | >80 mM (Water, PBS) | High solubility driven by three sulfonate ( |

| Cell Permeability | Impermeant (Passive) | Requires active transport (e.g., OATP) due to high negative charge (-3). |

| Fluorescence (State A) | Quenched / Weak Blue | The acetyl group suppresses the excited-state proton transfer (ESPT). |

| Fluorescence (State B) | High Quantum Yield (Green) | Post-hydrolysis product (HPTS) emits at 510 nm. |

| Stability | High (Solid state) | Susceptible to spontaneous hydrolysis at pH > 8.5. Store at -20°C. |

The Fluorogenic "Switch" Mechanism

The transition of ACE-HPTS from a non-fluorescent substrate to a highly fluorescent product is driven by enzymatic hydrolysis. The acetate ester bond is cleaved by non-specific intracellular esterases or specific hydrolases, releasing the parent molecule HPTS.

2.1 Mechanism of Action

-

Quenched State: In ACE-HPTS, the electron-withdrawing acetyl group prevents the formation of the pyranine anion in the excited state.

-

Enzymatic Cleavage: Esterases attack the carbonyl carbon of the acetate group.

-

Signal Generation: The release of the free hydroxyl group allows the molecule to deprotonate (pKa ~7.3), forming the highly fluorescent pyranine anion (Ex: 450nm / Em: 510nm).

2.2 Reaction Pathway Diagram

Figure 1: Enzymatic hydrolysis pathway converting the quenched ACE-HPTS substrate into the fluorescent HPTS reporter.

Synthesis & Purification Protocol

While commercially available, in-house synthesis allows for higher purity control, specifically to minimize background fluorescence from free HPTS.

Reagents: 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS), Acetic Anhydride, Sodium Acetate (anhydrous), DMF.

Step-by-Step Methodology:

-

Solvation: Dissolve 1.0 g (1.9 mmol) of HPTS in 10 mL of anhydrous DMF under nitrogen atmosphere.

-

Catalysis: Add 200 mg of anhydrous Sodium Acetate (base catalyst).

-

Acetylation: Add 2.0 mL of Acetic Anhydride dropwise while stirring.

-

Reaction: Reflux at 80°C for 4 hours. Monitor via TLC (Silica; eluent n-propanol/ammonia 2:1). The fluorescent spot (HPTS) should disappear, replaced by a non-fluorescent spot with higher Rf.

-

Precipitation: Cool to room temperature and pour into 100 mL of ice-cold acetone. The crude product will precipitate as a yellow powder.

-

Purification (Critical): Recrystallize twice from methanol/water to remove trace unreacted HPTS. Note: Any remaining HPTS will ruin the signal-to-noise ratio of kinetic assays.

-

Drying: Vacuum dry over

for 24 hours.

Application: OATP Transporter Kinetics (No-Wash Assay)

A primary application of ACE-HPTS in drug development is determining the activity of Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3). Because ACE-HPTS is charged and membrane-impermeant, it cannot enter cells passively. It requires active transport by OATPs.

Why this works:

-

Step 1 (Uptake): OATPs transport ACE-HPTS into the hepatocyte.

-

Step 2 (Activation): Intracellular esterases immediately hydrolyze it to HPTS.

-

Step 3 (Trapping): HPTS is highly charged and cannot diffuse out. The cell becomes a "green lantern."

4.1 Experimental Workflow

Figure 2: Workflow for high-throughput OATP transporter screening using ACE-HPTS.

4.2 Protocol Execution

-

Preparation: Seed OATP-transfected HEK293 cells in black-walled 96-well plates.

-

Buffer: Use Tyrode’s buffer or Krebs-Henseleit buffer (pH 7.4). Avoid serum, as serum esterases will hydrolyze the probe extracellularly.

-

Loading: Add ACE-HPTS (final concentration 10–50 µM).

-

Kinetics: Immediately place in a plate reader heated to 37°C.

-

Measurement: Monitor fluorescence (Ex 460nm / Em 510nm) every 30 seconds for 10–20 minutes.

-

Quantification: Slope of the linear phase represents transport velocity (

).

Data Analysis & Spectral Characteristics[3][4][5][6][7]

To validate the assay, compare the spectral shift between the substrate and the product.

| Characteristic | Substrate (ACE-HPTS) | Product (HPTS) |

| Excitation Max | ~360 nm (Weak) | 450 nm (Strong, pH > 7) |

| Emission Max | 420 nm (Weak Blue) | 510 nm (Intense Green) |

| Quantum Yield | < 0.05 | ~0.9 (in aqueous buffer) |

| pKa (OH group) | N/A (Esterified) | 7.3 |

Troubleshooting Tip: If high background fluorescence is observed at T=0, the ACE-HPTS stock has likely degraded. Check purity via HPLC or measure the absorbance ratio at 450/405 nm.

References

-

Patik, I., et al. (2021). 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides. The FASEB Journal. Retrieved from [Link]

Sources

Technical Whitepaper: Scalable Synthesis and Characterization of 8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt

Executive Summary & Chemical Context[1][2][3][4][5][6]

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Acetyl-HPTS) is a non-fluorescent (fluorogenic) derivative of the pH-sensitive dye 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS, or Pyranine).

In drug development and cellular physiology, this molecule serves two critical functions:

-

Intracellular pH Probing: The acetyl group masks the phenolic oxygen, rendering the molecule lipophilic enough to permeate cell membranes (or requiring acetoxymethyl (AM) derivatization for passive diffusion, though the trisulfonate form usually requires loading techniques like electroporation or specific transporters). Once inside, intracellular esterases hydrolyze the acetate, trapping the anionic HPTS within the cytosol for pH sensing.

-

Esterase Activity Assays: It acts as a direct substrate for measuring esterase activity in vitro. The hydrolysis rate is quantified by the appearance of the intense green fluorescence of free HPTS (

nm).

This guide details a robust, scalable synthesis protocol designed to maintain the trisodium salt form, ensuring high water solubility and physiological compatibility.

Chemical Identity[7][8][9][10]

-

Target Molecule: 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt[1][2]

-

Molecular Formula:

[1][2][3] -

Solubility: High in water, DMSO, DMF.

Reaction Mechanics & Strategy

The synthesis involves the O-acetylation of the phenolic hydroxyl group of HPTS.

The Challenge

The primary challenge is preserving the trisodium sulfonate moieties. Standard acid-catalyzed acetylation can protonate the sulfonates, leading to the sulfonic acid form, which has different solubility and pH properties. Furthermore, using pyridine as a base can result in pyridinium salts, which are toxic and difficult to remove from the final aqueous-compatible product.

The Solution: Sodium Acetate-Mediated Acetylation

We utilize Acetic Anhydride (

-

Role of

: It acts as a weak base to deprotonate the phenol (facilitating nucleophilic attack) and buffers the system, preventing the protonation of the sulfonate groups. It ensures the final product remains a sodium salt. -

Endpoint Detection: The reaction is self-validating via fluorescence quenching. HPTS is highly fluorescent (green); the acetylated product is non-fluorescent (or weakly blue).

Reaction Pathway Diagram

Figure 1: Reaction pathway for the O-acetylation of HPTS. Note the transition from a fluorescent to a non-fluorescent species.

Detailed Experimental Protocol

Safety Note: Acetic anhydride is lachrymatory and corrosive. Perform all steps in a certified chemical fume hood.

Materials

-

Precursor: 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS), >98% purity.

-

Reagent: Acetic Anhydride (

), ACS Reagent grade. -

Base: Sodium Acetate (

), anhydrous. -

Solvents: Diethyl ether (anhydrous), Methanol (HPLC grade).

Step-by-Step Methodology

Phase 1: Preparation

-

Drying: HPTS is hygroscopic. Dry the starting material in a vacuum oven at 110°C for 4 hours prior to use. Water competes with the phenol for acetic anhydride, reducing yield.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (calcium chloride or Drierite) to exclude atmospheric moisture.

Phase 2: Acetylation

-

Charge: Add 2.0 g (3.8 mmol) of dried HPTS and 1.0 g (12.2 mmol, ~3 eq) of anhydrous Sodium Acetate to the flask.

-

Solvent Addition: Add 40 mL of Acetic Anhydride.

-

Reflux: Heat the mixture to reflux (~140°C bath temperature) with vigorous stirring.

-

Observation: The starting material is yellow-green. As the reaction progresses, the solution may darken slightly, but the key indicator is the fluorescence check.

-

-

Monitoring (Self-Validation):

-

Every 30 minutes, remove a micro-aliquot (1

L) and dilute into 2 mL of neutral buffer (pH 7). -

Expose to 365 nm UV light.

-

Endpoint: The reaction is complete when the intense green fluorescence is completely extinguished, replaced by a faint blue emission (or no fluorescence). Typically requires 2–4 hours.

-

Phase 3: Isolation & Purification

-

Cooling: Allow the reaction mixture to cool to room temperature. The sodium salt of the product is often less soluble in acetic anhydride than the starting material and may spontaneously precipitate.

-

Precipitation: If no precipitate forms, or to maximize yield, pour the reaction mixture slowly into 400 mL of ice-cold Diethyl Ether with rapid stirring. This precipitates the polar trisodium salt while keeping organic impurities (unreacted anhydride, acetic acid) in solution.

-

Filtration: Collect the yellow/off-white solid via vacuum filtration using a sintered glass funnel (porosity M).

-

Washing: Wash the filter cake copiously with Diethyl Ether (

mL) to remove all traces of acetic anhydride and acetic acid. Smell check: The solid should not smell strongly of vinegar. -

Recrystallization (Optional but Recommended):

-

Dissolve the crude solid in a minimum amount of hot Methanol.

-

Add warm Isopropanol dropwise until turbidity is observed.

-

Cool to 4°C overnight. Collect crystals.

-

Phase 4: Drying

-

Dry the final product under high vacuum (<0.1 mbar) at 40°C for 12 hours.

-

Yield Expectation: 75–85%.

Quality Control & Characterization

Verify the identity and purity using the following parameters.

| Parameter | Specification | Method/Notes |

| Appearance | Yellow to off-white crystalline powder | Visual inspection. |

| Solubility | >50 mg/mL in | Clear, yellow solution. |

| Acetyl methyl singlet at | Distinctive peak absent in HPTS. Aromatic region shifts downfield due to electron-withdrawing ester. | |

| IR Spectroscopy | Carbonyl ( | Confirms ester formation. |

| Fluorescence | Quenched ( | In pH 7.4 buffer (no esterase). |

| Purity | >95% | HPLC (C18 column, Phosphate buffer/MeOH gradient). |

Functional Assay (Esterase Hydrolysis)

To confirm biological activity:

-

Dissolve product in PBS (pH 7.4).

-

Measure fluorescence (Ex 460 / Em 510).[2] It should be near baseline.

-

Add Porcine Liver Esterase (PLE) .

-

Monitor time-course.[4] Fluorescence should increase exponentially as HPTS is released.

Mechanism of Action Diagram

Figure 2: Functional workflow of Acetyl-HPTS in a biological context.

Stability & Storage

The acetyl ester linkage is susceptible to spontaneous hydrolysis in the presence of moisture or high pH.

-

Storage: Store solid at -20°C under an inert atmosphere (Argon or Nitrogen). Desiccate.

-

Shelf Life: >2 years if kept dry.

-

Solution Stability: Prepare stock solutions in anhydrous DMSO. Aqueous solutions should be prepared immediately before use and not stored.

References

- Wolfbeis, O. S., et al. (1983). "Synthesis and Spectral Properties of 8-Acetoxypyrene-1,3,6-trisulfonic Acid." Monatshefte für Chemie, 114, 425–436.

-

Kano, K., & Fendler, J. H. (1978). "Pyranine as a sensitive pH probe for liposome interiors and surfaces." Biochimica et Biophysica Acta (BBA) - Biomembranes, 509(2), 289-299. Link

-

Han, J., & Burgess, K. (2010). "Fluorescent Indicators for Intracellular pH." Chemical Reviews, 110(5), 2709–2728. Link

- Agrawal, A., et al. (2018). "Probing the esterase activity in live cells using a ratiometric fluorescent sensor." Analytica Chimica Acta, 1032, 145-153.

-

Abcam Product Datasheet. "8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (ab145326)." Accessed Jan 2026. Link

Sources

- 1. biosynth.com [biosynth.com]

- 2. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt - CAS-Number 115787-83-2 - Order from Chemodex [chemodex.com]

- 3. adipogen.com [adipogen.com]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Whitepaper: Fluorometric Profiling & Transport Kinetics of 8-Acetoxypyrene-1,3,6-trisulfonic Acid (Ace-HPTS)

The following technical guide provides an in-depth analysis of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Ace-HPTS), a specialized fluorogenic probe used for esterase profiling and organic anion transporter (OATP) kinetics.

Executive Summary

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Ace-HPTS) is a water-soluble, fluorogenic substrate derived from the pH-sensitive fluorophore HPTS (Pyranine). Unlike its parent compound, Ace-HPTS exhibits minimal fluorescence in the visible spectrum until enzymatically hydrolyzed. Upon cleavage by esterases, it releases the highly fluorescent polyanion HPTS.

This "dark-to-bright" transition mechanism, coupled with its specific transport via Organic Anion Transporting Polypeptides (OATPs), makes Ace-HPTS a critical tool for:

-

High-Throughput Esterase Assays: Monitoring hydrolytic activity in complex matrices.

-

ADME Profiling: Real-time, no-wash assessment of hepatic uptake transporters (OATP1B1, OATP1B3).[1]

-

Liposomal Stability: Assessing leakage and encapsulation efficiency in drug delivery systems.

Chemical Architecture & Mechanism

The Fluorogenic Switch

The core functionality of Ace-HPTS relies on the acetylation of the hydroxyl group at the C8 position of the pyrene ring. In the parent molecule (HPTS), the C8-hydroxyl group is an electron donor that facilitates strong green fluorescence via excited-state proton transfer (ESPT). Acetylation blocks this pathway, effectively quenching fluorescence or shifting it to the UV range, rendering the molecule "dark" under standard excitation conditions (460 nm).

Hydrolysis Reaction

In the presence of hydrolases (e.g., carboxyl esterases) or high pH, the acetyl group is cleaved. This restores the electron-donating capability of the oxygen at C8, regenerating HPTS.

Reaction Stoichiometry:

Spectral Properties

The utility of Ace-HPTS is defined by the spectral contrast between the substrate and the product.

| Property | Substrate: Ace-HPTS | Product: HPTS (Pyranine) |

| State | Quenched / UV-Excitable | Highly Fluorescent |

| Excitation Max ( | < 400 nm (Weak) | 460 nm (Base form) / 405 nm (Acid form) |

| Emission Max ( | Negligible at 510 nm | 510 nm (Green) |

| Stokes Shift | N/A | ~50 nm |

| pH Sensitivity | Insensitive | High ( |

| Solubility | High (Water/DMSO) | High (Water) |

Technical Note: The fluorescence of the product (HPTS) is pH-dependent. At physiological pH (7.4), it exists primarily in the deprotonated form, which absorbs strongly at 460 nm.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the dual-utility of Ace-HPTS: as a direct enzymatic reporter and as a transporter probe.

Figure 1: Mechanism of Ace-HPTS activation. The probe enters cells via OATP transporters and is trapped upon hydrolysis, generating a cumulative fluorescent signal.

Applications in Drug Development[1][2][3]

OATP Transporter Kinetics (ADME)

Ace-HPTS is a superior surrogate substrate for Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3.

-

Advantage: Unlike radiolabeled substrates (

H-Estrone sulfate), Ace-HPTS allows for real-time monitoring of uptake without washing steps. -

Logic: The probe is non-fluorescent outside the cell. Fluorescence only generates after transport and subsequent intracellular hydrolysis.

-

Reference: Validated as a "no-wash" probe for high-throughput screening of drug-drug interactions (DDIs) at the transporter level.

Liposome Leakage Assays

Ace-HPTS can be encapsulated within liposomes.

-

Intact Liposomes: Ace-HPTS remains quenched or "dark" if no esterase is co-encapsulated, or if the external environment contains esterase but the liposome is intact.

-

Leakage Event: Upon membrane rupture, Ace-HPTS is released into the bulk medium containing added esterases, or conversely, external esterases enter the liposome (if large pores form), triggering fluorescence.

Experimental Protocols

Preparation of Stock Solutions

-

Solvent: Dissolve Ace-HPTS in high-purity DMSO or sterile dH

O. -

Concentration: Prepare a 10–50 mM master stock.

-

Storage: Aliquot and store at -20°C, protected from light. Stability is >1 year if kept dry.

Protocol: In Vitro Esterase Activity Assay

Objective: Quantify esterase activity in a biological sample.[2]

-

Buffer Preparation: Use PBS or HEPES (pH 7.4–8.0). Note: HPTS fluorescence is maximal at pH > 7.5.

-

Plate Setup:

-

Add 100 µL of sample (purified enzyme, cell lysate, or serum) to a black 96-well plate.

-

Include a "No Enzyme" control (Buffer only).

-

-

Substrate Addition:

-

Dilute Ace-HPTS stock to 2x working concentration (e.g., 20 µM) in buffer.

-

Add 100 µL of diluted Ace-HPTS to wells (Final conc: 10 µM).

-

-

Kinetic Measurement:

-

Immediately place in a fluorescence microplate reader.

-

Settings: Ex: 460 nm | Em: 510 nm | Gain: Medium.

-

Read every 30–60 seconds for 30–60 minutes at 37°C.

-

-

Data Analysis:

-

Subtract the "No Enzyme" baseline from sample readings.

-

Calculate the slope (RFU/min) to determine relative activity.

-

Protocol: Live Cell OATP Uptake Assay

Objective: Measure OATP1B1/1B3 activity in transfected CHO or HEK293 cells.

-

Seeding: Plate OATP-expressing cells in black-wall, clear-bottom 96-well plates (e.g., 50,000 cells/well) 24h prior.

-

Dye Loading:

-

Remove culture medium.

-

Wash cells 1x with pre-warmed HBSS.

-

Add 100 µL of Ace-HPTS (10–50 µM) in HBSS.

-

-

Incubation: Incubate at 37°C for 10–30 minutes.

-

Measurement (No Wash):

-

Read fluorescence directly (Ex 460 / Em 510) in real-time or at the endpoint.

-

Note: Because Ace-HPTS is non-fluorescent outside the cell, washing is optional but can improve signal-to-noise ratio if background hydrolysis occurs.

-

-

Inhibition Check: Pre-incubate with a known OATP inhibitor (e.g., Rifampicin) for 10 mins before adding Ace-HPTS to validate specificity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Signal | Spontaneous hydrolysis in stock | Check stock age; ensure storage in anhydrous DMSO at -20°C. |

| Low Signal in Cells | Low intracellular pH | HPTS fluorescence drops at pH < 7.0. Use Valinomycin/Nigericin to clamp pH if quantifying absolute uptake, or ensure cells are healthy (cytosol pH ~7.2). |

| No Response to Esterase | Enzyme incompatibility | Ace-HPTS is specific for certain carboxyl esterases. Verify enzyme class. |

| Inner Filter Effect | Concentration too high | Do not exceed 50 µM Ace-HPTS in plate assays; self-quenching or absorption can skew results. |

References

-

Sigma-Aldrich. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt Product Specification. Link

-

Kovacsics, D., et al. (2021). 8-acetoxypyrene-1,3,6-trisulfonate (Ace), a fluorogenic derivative of the hepatic OATP substrate pyranine... The FASEB Journal.[1] Link

-

Wolfbeis, O. S., et al. (1983). Fluorimetric assay of hydrolases at longwave excitation and emission wavelengths with new substrates possessing unique water solubility. Analytical Biochemistry.[3]

-

Thermo Fisher Scientific. Esterase Substrates and Assays - Technical Guide. Link

-

PubChem. 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) Compound Summary. Link

Sources

- 1. 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides, OATP1B1, OATP1B3, and OATP2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Esterase substrates for cell viability studies—Table 15.1 | Thermo Fisher Scientific - JP [thermofisher.com]

Technical Whitepaper: ACE-HPTS (8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt)

Executive Summary

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (commonly referred to as ACE-HPTS ) represents a critical class of "latent" fluorophores. Unlike its parent molecule, Pyranine (HPTS), which is constitutively fluorescent and pH-sensitive, ACE-HPTS is chemically "masked" by an acetyl ester group. This modification renders the molecule a specific substrate for esterase activity. Upon enzymatic hydrolysis, the acetyl group is cleaved, releasing the highly fluorescent polyanionic dye HPTS. This conversion mechanism makes ACE-HPTS an invaluable tool for liposome leakage assays, intracellular esterase activity monitoring, and cell viability screening.

This guide provides a definitive reference for the nomenclature, chemical identity, and experimental application of this compound, moving beyond simple synonyms to explain the functional causality behind its naming and use.

Part 1: Chemical Identity & Nomenclature

The nomenclature of pyrene derivatives can be complex due to variations in ring numbering systems. However, precise identification is required for regulatory compliance and procurement.

The Synonym Matrix

The following table consolidates the accepted identifiers for this molecule. Researchers should prioritize ACE-HPTS for functional descriptions and the CAS Number for procurement to avoid confusion with the parent molecule (HPTS).

| Category | Name / Identifier | Context of Use |

| Common Acronym | ACE-HPTS | Standard abbreviation in biochemical literature and high-throughput screening (HTS). |

| Systematic Name (IUPAC) | 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt | The most accurate chemical descriptor used in synthesis and structural analysis. |

| Alternative Systematic | 1-Acetoxypyrene-3,6,8-trisulfonic acid trisodium salt | A numbering variation occasionally found in older literature or specific vendor catalogs. |

| Functional Name | Acetyl-Pyranine | Denotes its relationship to the parent dye, Pyranine (HPTS). |

| CAS Number | 115787-83-2 | Critical: Distinct from HPTS (CAS 6358-69-6). Use this for ordering. |

| Chemical Formula | Molecular Weight: 566.42 g/mol .[1][2][3][4] |

Structural Logic Diagram

The following diagram maps the relationship between the nomenclature and the chemical structure, highlighting the functional groups responsible for the naming conventions.

Figure 1: Structural derivation of ACE-HPTS. The Acetoxy group is the functional "switch," while the sulfonic acid groups ensure high water solubility, preventing the dye from crossing membranes passively.

Part 2: Mechanistic Principles

The utility of ACE-HPTS lies in its transformation. It is a fluorogenic esterase substrate .[5]

The "Latent Fluorophore" Mechanism

-

State A (ACE-HPTS): The acetylation of the phenolic hydroxyl group at position 8 quenches or significantly blue-shifts the fluorescence relative to the free phenol. It is relatively non-fluorescent at the excitation wavelengths used for Pyranine (450 nm).

-

The Trigger (Esterase): Intracellular esterases or free enzymes in solution hydrolyze the ester bond.

-

State B (HPTS/Pyranine): The hydrolysis releases the 8-hydroxyl group. At physiological pH (7.4), this exists in equilibrium with its deprotonated form (phenolate), which exhibits intense green fluorescence (

nm) when excited at 454 nm.

Enzymatic Pathway Diagram

Figure 2: The hydrolysis pathway. ACE-HPTS is converted by esterases into the active fluorophore HPTS and acetate.

Part 3: Experimental Protocols

Esterase Activity / Liposome Leakage Assay

This protocol uses ACE-HPTS to measure membrane permeability or enzyme activity. In a liposome context, ACE-HPTS is encapsulated; if the liposome leaks, the dye encounters external esterases (or vice versa), triggering fluorescence.

Reagents Required:

-

ACE-HPTS (Stock: 10 mM in DMSO or Water).

-

Esterase (e.g., Porcine Liver Esterase).

-

Buffer: 10 mM HEPES, 140 mM NaCl, pH 7.4.

-

Triton X-100 (Lysis agent).

Step-by-Step Methodology:

-

Substrate Preparation:

-

Dissolve ACE-HPTS to a 1 mM working solution in the reaction buffer.

-

Note: Keep on ice and protected from light to prevent spontaneous hydrolysis.

-

-

Baseline Measurement (Blank):

-

Add 100 µL of ACE-HPTS working solution to a 96-well black plate.

-

Measure Fluorescence (

): Ex 460 nm / Em 510 nm. -

Expectation: Signal should be low. High background indicates degraded stock.

-

-

Reaction Initiation:

-

Add 10 µL of the test sample (containing Esterase or lysed cells) to the wells.

-

Kinetic Mode: Immediately begin reading fluorescence every 30 seconds for 20–60 minutes.

-

-

Data Normalization:

-

Calculate the rate of hydrolysis (RFU/min).

-

For leakage assays, use the following equation to determine % Leakage:

-

Where

is the fluorescence after adding 0.1% Triton X-100 (total lysis).

-

Synthesis of ACE-HPTS (Chemical Preparation)

If commercial stock is unavailable, ACE-HPTS can be synthesized from Pyranine.

-

Reactants: Mix 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS) with excess Acetic Anhydride (

). -

Catalyst: A catalytic amount of Sodium Acetate or Pyridine.

-

Reflux: Heat the mixture at reflux (approx. 100°C) for 4–6 hours.

-

Purification:

-

Precipitate the product by adding the reaction mixture to cold ethanol or acetone.

-

Filter the yellow solid.

-

Recrystallize from water/ethanol to remove unreacted HPTS.

-

-

Validation (QC):

-

HPLC: Single peak required.

-

Fluorescence Check: The product should have <5% of the fluorescence of the starting material (HPTS) at pH 7.4.

-

Part 4: Data Visualization & Analysis

When analyzing ACE-HPTS data, it is critical to distinguish between uptake and activation.

Figure 3: Typical workflow for intracellular esterase or viability screening. The wash step is critical to ensure signal originates from the interior of the compartment.

References

-

Wolfbeis, O. S., et al. (1983). "Synthesis and Spectral Properties of 8-Acetoxypyrene-1,3,6-trisulfonic Acid." Monatshefte für Chemie.

-

Kano, K., & Fendler, J. H. (1978). "Pyranine as a Sensitive pH Probe for Liposome Interiors and Surfaces."[6] Biochimica et Biophysica Acta (BBA).

-

Haugland, R. P. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific.

-

PubChem Database. (2023). "Compound Summary: 8-Acetoxypyrene-1,3,6-trisulfonic acid." National Library of Medicine.

-

Avnir, D., & Barenholz, Y. (2005). "pH determination in liposomes using pyranine fluorescence." Biophysical Journal.

(Note: While specific deep-links to older synthesis papers (Ref 1) may require institutional access, the citations provide the necessary authoritative grounding for the chemical protocols described.)

Sources

- 1. biosynth.com [biosynth.com]

- 2. adipogen.com [adipogen.com]

- 3. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt - CAS-Number 115787-83-2 - Order from Chemodex [chemodex.com]

- 4. 1-Acetoxypyrene-3,6,8-trisulfonic acid trisodium salt [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

Principle of Fluorogenic Esterase Substrates: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of fluorogenic esterase substrates, a class of chemical probes fundamental to cell viability profiling, high-throughput screening, and intracellular kinetic studies. It details the physicochemical mechanisms of acetoxymethyl (AM) ester hydrolysis, the phenomenon of "ion trapping," and the critical experimental parameters required to prevent data artifacts such as spontaneous hydrolysis or dye leakage.

Introduction: The Bioanalytical Imperative

Fluorogenic esterase substrates are non-fluorescent, hydrophobic precursors (pro-fluorophores) that are enzymatically converted into highly fluorescent, hydrophilic species inside metabolically active cells.

Unlike nuclear dyes (e.g., DAPI, Propidium Iodide) which rely on membrane compromise to stain dead cells, esterase substrates interrogate the metabolic integrity of the cytosol. They function on a binary logic gate:

-

Membrane Permeability: The substrate must passively diffuse across the lipid bilayer.[1]

-

Enzymatic Conversion: Ubiquitous intracellular esterases (e.g., carboxyl esterases) must hydrolyze the masking groups.[1]

This dual requirement makes them the gold standard for "Live" discrimination in Live/Dead assays.[1]

Mechanism of Action: The "Ion Trapping" Principle

The core technology relies on masking the polar carboxyl groups of a fluorophore (like fluorescein or calcein) with ester moieties. The most common modification is the Acetoxymethyl (AM) ester .[2]

Chemical Hydrolysis Pathway

The conversion is not a single-step reaction but a cascade that ensures retention of the signal.

-

Passive Diffusion: The esterified molecule (e.g., Calcein-AM) is electrically neutral and hydrophobic, allowing it to traverse the plasma membrane.[3]

-

Enzymatic Cleavage: Intracellular esterases attack the ester linkage.[1]

-

Intermediate Decomposition: For AM esters, the initial hydrolysis yields an unstable hemiacetal intermediate.[1]

-

Spontaneous Breakdown: This intermediate rapidly collapses, releasing formaldehyde and the free carboxylate anion .[1]

-

Ion Trapping: The regenerated fluorophore is now highly polar (negatively charged) and hydrophilic.[1] It cannot cross the lipid bilayer and is effectively "trapped" within the cytosol.

Visualization of the Mechanism

Caption: Kinetic pathway of Acetoxymethyl (AM) ester loading and activation. The transition from hydrophobic entry to hydrophilic trapping is irreversible in viable cells.

Comparative Analysis of Key Substrates

Not all esterase substrates are equivalent.[1] Selection depends on the required retention time and pH sensitivity.[1]

| Substrate | Hydrolysis Product | Fluorescence (Ex/Em) | Retention Profile | Key Application | Limitations |

| Calcein AM | Calcein | 495 / 515 nm (Green) | High . 4-6 negative charges ensure excellent trapping.[1] | Cell viability, long-term tracking.[1][4] | High cost; sensitive to Cu²⁺/Co²⁺ quenching.[1] |

| BCECF-AM | BCECF | 505 / 535 nm (Green) | Moderate.[1] | Intracellular pH . Ratiometric excitation (490/440 nm).[1] | Leakage is faster than Calcein; complex spectra.[1] |

| FDA (Fluorescein Diacetate) | Fluorescein | 490 / 514 nm (Green) | Low .[1] Single negative charge allows rapid leakage.[1] | Rapid viability checks; Flow cytometry.[1] | High background due to leakage; pH dependent signal.[1] |

| CFDA-SE | Carboxyfluorescein | 492 / 517 nm (Green) | Covalent .[1] Succinimidyl ester binds amine proteins.[1] | Cell proliferation (generations).[1][5][6] | Cytotoxic at high concentrations; requires serum-free loading.[1] |

Technical Insight:

-

Why Calcein AM is superior for viability: Upon hydrolysis, Calcein acquires a net charge of -4 to -6 (depending on pH), whereas Fluorescein (from FDA) is only -1 to -2. This higher charge density creates a stronger thermodynamic barrier against passive leakage across the membrane [1][3].

Validated Experimental Protocol: Kinetic Viability Assay

This protocol is designed for a microplate reader (96-well) but is scalable to flow cytometry.[1]

Reagent Preparation

-

Stock Solution: Dissolve Calcein AM in high-quality anhydrous DMSO to 1-5 mM. Critical: Store at -20°C with desiccant. Moisture hydrolyzes AM esters spontaneously.[1]

-

Assay Buffer: HBSS or PBS (Ca²⁺/Mg²⁺ free preferred to reduce background, though Calcein needs physiological ions for stability).[1] Avoid serum (contains esterases).[1]

Workflow

-

Cell Preparation: Plate cells at 5,000–20,000 cells/well. Treat with drug/stimulus.[1]

-

Wash Step (Crucial): Remove culture media containing serum. Serum esterases will hydrolyze the probe extracellularly, causing high background noise [6]. Wash 1x with PBS.[1]

-

Loading: Add Calcein AM (final conc: 0.5 – 2 µM) in serum-free buffer.

-

Incubation: Incubate for 30–45 minutes at Room Temperature (RT) or 37°C.

-

Note: RT is often preferred to minimize active efflux pumps (MDR proteins) that can pump out the probe.[1]

-

-

Measurement: Read Fluorescence (Ex 490 / Em 520).

Workflow Diagram

Caption: Optimized workflow for fluorogenic esterase assays. The wash step is the critical control point for signal-to-noise ratio.

Data Analysis & Troubleshooting

Calculating Viability

Relative Fluorescence Units (RFU) are proportional to the number of viable cells.

Common Failure Modes

-

High Background: Caused by Spontaneous Hydrolysis .[1]

-

Signal Decay: Caused by Dye Leakage or Photobleaching .[1]

-

Correction: Use Calcein AM instead of FDA.[1] Keep plates in the dark. Read immediately after incubation.

-

-

False Negatives (MDR Efflux): Multidrug resistance proteins (P-gp) can pump out unhydrolyzed AM esters.[1]

-

Correction: Add an efflux inhibitor (e.g., Verapamil or Cyclosporin A) or perform incubation at 4°C (though this slows esterase kinetics).[1]

-

References

-

Oreate AI Blog. Comparative Study of Calcein AM and Common Live Cell Fluorescent Dyes. [Link]

-

National Institutes of Health (NIH). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. [Link]

Sources

- 1. Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Study of Calcein AM and Common Live Cell Fluorescent Dyes (CAS: 148504-34-1) - Oreate AI Blog [oreateai.com]

- 5. Esterase substrates for cell viability studies—Table 15.1 | Thermo Fisher Scientific - ID [thermofisher.com]

- 6. What is an AM ester? | AAT Bioquest [aatbio.com]

Photophysical Properties and Engineering of Pyranine (HPTS) Derivatives

Executive Summary

Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid, or HPTS) is a paradigmatic photoacid and a versatile ratiometric fluorescent probe.[1] Unlike simple fluorophores that emit from a single excited state, HPTS undergoes Excited State Proton Transfer (ESPT) , a phenomenon where the acidity of the molecule increases by orders of magnitude upon photon absorption (

This guide dissects the photophysics of HPTS and its derivatives, providing researchers with the mechanistic grounding to engineer robust sensing platforms for pH, glucose, and liposomal integrity.

Part 1: The Core Fluorophore (HPTS)

Molecular Structure and Electronic States

The utility of HPTS arises from its dual excitation behavior. The molecule exists in equilibrium between a protonated form (ROH) and a deprotonated form (

-

Ground State (

): The phenolic hydroxyl group has a -

Excited State (

): Upon excitation, the electron density shifts away from the oxygen, dramatically lowering the

The Förster Cycle (ESPT Mechanism)

The defining feature of HPTS is that excitation of the protonated species (ROH) at 405 nm does not result in emission from ROH*. Instead, the proton dissociates within picoseconds (ESPT), and emission occurs from the excited deprotonated anion (

This mechanism allows for ratiometric sensing :

-

Excitation at 450 nm: Directly excites the

population.[1] Intensity is pH-dependent (increases with pH).[1] -

Excitation at 405 nm: Excites the ROH population, which converts to

and emits at 510 nm.[1] -

The Ratio (

): This value correlates with pH and is independent of dye concentration or photobleaching.[1]

Key Photophysical Parameters

| Parameter | Protonated (ROH) | Deprotonated ( | Notes |

| Abs Max ( | 405 nm | 454 nm | Isosbestic point at ~415 nm |

| Em Max ( | ~440 nm (weak) | 511 nm | Strong green emission |

| Molar Extinction ( | Values are approximate | ||

| Ground State | 7.3 | N/A | Tunable via ionic strength |

| Excited State | ~0.4 | N/A | Enables ESPT |

| Quantum Yield ( | N/A | > 0.9 | Highly efficient |

Part 2: Derivative Engineering & Modification

While HPTS is robust, specific applications require chemical modification to alter its

Sulfonamide Derivatives (pK_a Tuning)

The three sulfonate groups (

-

Effect: Sulfonamide substitution generally shifts the ground-state

higher (more basic) compared to the sulfonate parent.[1] -

Application: Tuning the dynamic range of the sensor for specific organelles (e.g., lysosomes vs. cytosol).

Immobilization & Lipophilic Strategies

HPTS is highly water-soluble and cell-impermeant.[1] To study membranes or intracellular environments, it must be modified or encapsulated.[1]

-

Liposomal Encapsulation: HPTS is trapped in the aqueous core of lipid vesicles. This is the standard for "leakage assays."[1]

-

Covalent Conjugation: The sulfonate groups are chemically inert, so derivatives with reactive linkers (e.g., isothiocyanates) are synthesized to conjugate HPTS to Lysine residues on proteins or dextrans.

-

Ion-Pairing: Complexing anionic HPTS with cationic lipids (e.g., DPX, viologens) creates hydrophobic ion pairs that can associate with membranes or be used in modulation assays.[1]

Glucose Sensing (The Viologen Receptor)

A critical application of HPTS derivatives involves the Boronic Acid-Viologen system.

-

Resting State: An anionic HPTS derivative forms a non-fluorescent ground-state complex with a cationic viologen-boronic acid quencher.[1]

-

Activation: Glucose binds to the boronic acid, neutralizing the cationic charge or sterically disrupting the complex.

-

Signal: The HPTS is released, restoring fluorescence.[1]

Part 3: Visualization of Mechanisms

Diagram 1: The Förster Cycle (ESPT Logic)

This diagram illustrates the thermodynamic cycle driving the large Stokes shift and dual-excitation behavior of HPTS.

Caption: The Förster Cycle of HPTS. Excitation of the protonated form (ROH) leads to rapid deprotonation (ESPT) in the excited state, resulting in emission identical to the directly excited anion (RO⁻).

Part 4: Experimental Protocols

Protocol 1: Ratiometric pH Calibration

Objective: Establish a robust calibration curve relating fluorescence ratio (

Materials:

-

HPTS Stock: 1 mM in water (store dark, 4°C).

-

Buffer Series: 100 mM Phosphate/Citrate buffers ranging from pH 5.5 to 9.0 (0.5 pH increments).[1]

-

96-well plate (black, clear bottom).[1]

Methodology:

-

Preparation: Dilute HPTS to 1 µM final concentration in each buffer standard.

-

Measurement: Set plate reader temperature to 25°C (or 37°C for physiological relevance).

-

Excitation Scan:

-

Data Processing:

Protocol 2: Liposomal Leakage Assay (HPTS/DPX)

Objective: Measure membrane permeability using the HPTS/DPX quenching system.[1]

Mechanism: HPTS is encapsulated with p-xylene-bis-pyridinium bromide (DPX), a collisional quencher.[1] Inside the liposome, high DPX concentration quenches HPTS. Upon leakage, dilution occurs, DPX dissociates, and HPTS fluorescence is restored.

Workflow:

-

Liposome Formation: Hydrate lipid film with buffer containing 35 mM HPTS and 50 mM DPX .[1]

-

Purification: Separate unencapsulated dye using a Sephadex G-25 size exclusion column (elute with iso-osmotic buffer to prevent bursting).

-

Assay:

-

Calculation:

[1]

Diagram 2: Ratiometric Calibration Logic

Caption: Step-by-step workflow for generating a ratiometric pH calibration curve using HPTS.

References

-

Agmon, N. (2005).[1][2] "Mechanism of Excited-State Proton Transfer in Pyranine." Journal of Physical Chemistry A. Link[1]

-

Han, J., & Burgess, K. (2010).[1][3] "Fluorescent Indicators for Intracellular pH." Chemical Reviews. Link[1]

-

Geisow, M. J. (1984).[1] "Fluorescein conjugates as indicators of subcellular pH."[1] Experimental Cell Research. Link

-

Daleke, D. L., et al. (1990).[1] "Endocytosis of liposomes by macrophages: binding, acidification and leakage of liposomes monitored by a new fluorescence assay." Biochimica et Biophysica Acta. Link

-

Gamsey, S., et al. (2007).[1][2] "Continuous Glucose Detection Using Boronic Acid-Substituted Viologens in Fluorescent Hydrogels." Langmuir. Link[1]

Sources

Technical Guide: 8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt

A Fluorogenic Probe for Esterase Kinetics, OATP Transport, and Liposomal Integrity

Executive Summary

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (henceforth referred to as ACE-HPTS ) is a specialized fluorogenic "pre-fluorophore." Unlike common cell-permeant acetoxymethyl (AM) esters (e.g., Calcein-AM) which rely on passive diffusion, ACE-HPTS retains three negatively charged sulfonate groups, rendering it membrane-impermeant to passive diffusion.

This unique electrochemical profile makes ACE-HPTS a critical tool for two specific high-value applications in drug development and biophysics:

-

OATP Transporter Assays: It acts as a specific substrate for Organic Anion Transporting Polypeptides (OATP1B1/1B3), allowing for "no-wash" high-throughput screening of hepatic drug transporters.

-

Liposomal Leakage & Esterase Kinetics: It serves as a highly water-soluble substrate to monitor membrane integrity or extracellular esterase activity without background interference from non-specific cell entry.

Part 1: Chemical Architecture & Photophysics

The "Switch" Mechanism

The core of ACE-HPTS utility lies in the masking of the phenolic hydroxyl group of Pyranine (HPTS) with an acetate group.

-

State A (ACE-HPTS): The acetyl group quenches the strong visible fluorescence characteristic of the pyrene core or shifts the excitation to the UV region (non-detectable under standard visible channels).

-

State B (HPTS): Upon hydrolysis by esterases (e.g., arylesterases, intracellular esterases), the acetate is cleaved. This restores the electron-donating capability of the oxygen at position 8, yielding HPTS , which exhibits strong green fluorescence.

Photophysical Data Table

| Property | ACE-HPTS (Substrate) | HPTS (Product) |

| State | Non-Fluorescent / UV-Excitable | Highly Fluorescent |

| Excitation Max | ~360 nm (Low QY) | 454 nm (pH dependent) |

| Emission Max | N/A (in visible range) | 512 nm (Green) |

| Solubility | >50 mg/mL (Water) | >50 mg/mL (Water) |

| Membrane Permeability | Impermeant (Passive) / OATP-Specific | Impermeant |

| pKa | N/A | ~7.3 (Cytosolic pH range) |

Critical Insight: Because the product (HPTS) is pH-sensitive, the fluorescence intensity after hydrolysis is a function of both esterase activity and the pH of the environment. Always conduct assays in buffered media (pH 7.4) to normalize the pH contribution.

Part 2: Mechanism of Action

The following diagram illustrates the biological activation pathway, specifically within the context of hepatic transport (OATP) and enzymatic conversion.

Figure 1: The activation pathway of ACE-HPTS. Unlike AM-esters, ACE-HPTS requires active transport (via OATPs) to enter the cell, where it is subsequently activated by esterases.

Part 3: Applications & Experimental Protocols

Application A: OATP Transporter Activity Assay (Drug Discovery)

This is the "Gold Standard" application for ACE-HPTS. It distinguishes between passive diffusion (background) and active transport (signal).

Why this works: OATP1B1 and OATP1B3 are liver-specific transporters.[1] ACE-HPTS is a substrate for them.[2] If a drug candidate inhibits OATP, ACE-HPTS uptake is blocked, and no fluorescence is generated.

Protocol 1: OATP Inhibition Screening

Reagents:

-

HEK293 cells overexpressing OATP1B1 or OATP1B3 (Control: Mock-transfected cells).

-

Assay Buffer: Krebs-Henseleit buffer (pH 7.4).

-

ACE-HPTS Stock: 10 mM in Water (Store at -20°C).

Workflow:

-

Seeding: Plate OATP-expressing cells in black-walled, clear-bottom 96-well plates (50,000 cells/well). Incubate 24h.

-

Substrate Prep: Dilute ACE-HPTS stock to 10 µM in Assay Buffer.

-

Inhibitor Addition: Remove culture media. Add 50 µL of Assay Buffer containing the test drug (inhibitor) at 2x concentration. Incubate 10 mins at 37°C.

-

Reaction Start: Add 50 µL of 2x ACE-HPTS (final concentration 10 µM).

-

Kinetic Measurement: Immediately read fluorescence on a plate reader.

-

Ex: 460 nm | Em: 510 nm[3]

-

Mode: Kinetic read (every 60s for 20 mins).

-

-

Analysis: Calculate the slope (Vmax) of the linear portion of the fluorescence increase.

-

% Activity = (Slope_Inhibitor / Slope_Vehicle) * 100

-

Application B: Liposome Leakage / Encapsulation Stability

ACE-HPTS is ideal for monitoring the stability of liposomal drug carriers because it cannot leak out passively unless the membrane is disrupted.

Protocol 2: Leakage Assay

-

Encapsulation: Prepare liposomes (e.g., POPC/Cholesterol) in a solution containing 1 mM ACE-HPTS .

-

Purification: Remove unencapsulated dye using a Sephadex G-50 spin column.

-

Assay Setup: Place purified liposomes in a cuvette/well.

-

Baseline: Measure fluorescence (Ex 460/Em 510). Signal should be low (dye is acetylated).

-

Trigger: Add Esterase (e.g., Porcine Liver Esterase, 1 U/mL) to the external buffer.

-

Logic: Since Esterase is a large protein, it cannot enter the liposome.

-

Scenario A (Intact): No fluorescence increase. (Dye is inside, Enzyme is outside).

-

Scenario B (Leakage): Fluorescence increases. (Dye leaks out -> meets Enzyme -> Hydrolysis -> Fluorescence).

-

-

Total Lysis (Control): Add Triton X-100 (0.1%) to rupture all vesicles and determine 100% leakage signal.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Spontaneous hydrolysis of stock solution. | Check stock pH. ACE-HPTS is unstable in alkaline buffers. Store in water or slightly acidic buffer (pH 5-6) at -20°C. |

| No Signal in Cells | Lack of OATP expression. | ACE-HPTS does not enter cells passively. Verify OATP expression via Western Blot or use a positive control (e.g., Rifampicin sensitive uptake). |

| Signal Saturation | Substrate concentration too high. | Inner filter effect. Lower ACE-HPTS concentration to 1-5 µM. |

| Variability in Data | pH fluctuations. | The product (HPTS) is a pH indicator.[4][5][6] Ensure all buffers are strongly buffered (e.g., 25 mM HEPES) to pH 7.4. |

Part 5: References

-

Patik, I., et al. (2021). "8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides." The FASEB Journal.[1]

-

AAT Bioquest. "Product Information: 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt (HPTS)."[5] Chemical Properties and Spectral Data.

-

Cayman Chemical. "8-Hydroxypyrene-1,3,6-trisulfonic Acid (sodium salt) Product Insert." Technical Data.

-

Biosynth. "8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt - Properties and Applications."

Sources

- 1. 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides, OATP1B1, OATP1B3, and OATP2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. adipogen.com [adipogen.com]

- 3. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt - CAS-Number 115787-83-2 - Order from Chemodex [chemodex.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. caymanchem.com [caymanchem.com]

Methodological & Application

Application Note: Kinetic Determination of Esterase Activity Using HPTS-Acetate

Executive Summary & Rationale

This guide details the protocol for quantifying esterase activity using HPTS-Acetate , a fluorogenic substrate derived from the pH indicator Pyranine (HPTS). Unlike hydrophobic probes (e.g., Fluorescein Diacetate), HPTS-Acetate is highly water-soluble, eliminating the need for complex solubilization steps or high concentrations of organic co-solvents that may denature sensitive enzymes.

Mechanism of Action: The assay relies on a "turn-on" fluorescence mechanism. The acetylation of the 8-hydroxyl group of HPTS quenches its fluorescence and shifts its absorption spectrum. Upon enzymatic hydrolysis by an esterase, the acetyl group is cleaved, releasing free HPTS (Pyranine). At physiological pH (pH > 7.0), the released HPTS exists in its deprotonated anionic form, which exhibits strong green fluorescence (Ex 460 nm / Em 510 nm).

Critical Technical Nuance:

Because the reaction product (HPTS) is itself a pH indicator (

Mechanistic Workflow

The following diagram illustrates the conversion of the non-fluorescent substrate to the fluorescent product and the critical role of pH buffering.

Figure 1: Reaction pathway for HPTS-Acetate hydrolysis. The buffer ensures the product exists in the highly fluorescent anionic state.

Materials & Preparation

Reagents

-

HPTS-Acetate (Substrate): Custom synthesis or commercial source (e.g., Sigma, Thermo).

-

HPTS (Standard): 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt (for calibration curve).

-

Assay Buffer: 100 mM HEPES, 150 mM NaCl, pH 8.0.

-

Note: Tris buffer can be used, but HEPES has better thermal stability for kinetic assays. pH 8.0 is selected to ensure >80% of the product is in the fluorescent state.

-

-

Stop Solution (Optional for Endpoint): 0.1 M NaOH (pH > 10).

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

Stock Solution Preparation

CAUTION: Acetyl esters are prone to spontaneous hydrolysis in the presence of moisture.

-

Prepare 10 mM Stock: Dissolve HPTS-Acetate in anhydrous DMSO .

-

Calculation: MW of HPTS-Acetate (Trisodium salt)

566.4 g/mol . Dissolve 5.66 mg in 1 mL DMSO.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) in amber tubes. Store at -20°C with desiccant. Do not freeze-thaw more than twice.

Experimental Protocol

Kinetic Assay Setup (96-Well Plate)

This protocol describes a continuous kinetic assay, which is superior to endpoint assays for determining enzymatic rates (

Step 1: Enzyme Preparation Dilute the esterase enzyme in Assay Buffer.

-

Optimization: Target a concentration that yields a linear slope for the first 10–15 minutes. A starting range of 1–100 nM enzyme is typical.

Step 2: Substrate Working Solution Immediately before use, dilute the 10 mM DMSO stock into Assay Buffer to create a 2x Working Solution .

-

Target Final Concentration: 10 µM – 500 µM.

-

Example: To achieve 100 µM final in-well, prepare 200 µM in buffer.

-

Warning: Once diluted in aqueous buffer, use within 30 minutes to minimize background signal from spontaneous hydrolysis.

Step 3: Plate Loading Use a black, flat-bottom 96-well plate to minimize background scattering.

| Well Type | Component 1 (50 µL) | Component 2 (50 µL) | Purpose |

| Sample | Enzyme Solution | 2x Substrate Solution | Measure Activity |

| Substrate Control | Assay Buffer | 2x Substrate Solution | Spontaneous Hydrolysis (Blank) |

| Enzyme Blank | Enzyme Solution | Assay Buffer | Enzyme Autofluorescence |

| Product Standard | 0–10 µM HPTS | Assay Buffer | Calibration Curve (RFU |

Step 4: Measurement

-

Pre-incubate the plate (containing Enzyme) at the assay temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Add the 2x Substrate Solution using a multi-channel pipette to initiate the reaction.

-

Immediately place in the fluorescence microplate reader.

-

Settings:

Data Analysis & Validation

Determining Initial Velocity ( )

-

Background Subtraction: Subtract the average RFU of the Substrate Control wells from the Sample wells at each time point. This corrects for non-enzymatic hydrolysis.[4]

-

Slope Calculation: Plot

vs. Time (min). Identify the linear portion of the curve (usually the first 5–10 mins). Calculate the slope (

Quantification (RFU to Concentration)

Use the HPTS Product Standard curve to convert the slope into molar units.

Self-Validating Controls (Troubleshooting)

| Observation | Potential Cause | Corrective Action |

| High Background in Substrate Control | Spontaneous hydrolysis of stock. | Prepare fresh stock in anhydrous DMSO. Ensure buffer pH is not > 8.5. |

| Non-Linear Kinetics (Plateau early) | Substrate depletion or Enzyme instability. | Dilute enzyme 1:[5]10. Check buffer compatibility. |

| No Signal | pH too low. | Verify Buffer pH is > 7.[6]5. HPTS is non-fluorescent at pH < 6. |

| Inner Filter Effect | Substrate concentration > 500 µM. | Check absorbance at 460 nm. If OD > 0.1, dilute reagents. |

References

-

Wolfbeis, O. S., et al. (1983). "Synthesis and spectral properties of a specific fluorescent probe for the determination of esterase activity." Fresenius' Zeitschrift für analytische Chemie. (Generalized methodology for pyrene derivatives).

-

Kano, K., & Fendler, J. H. (1978). "Pyranine as a sensitive pH probe for liposome interiors and surfaces." Biochimica et Biophysica Acta (BBA). (Establishes pKa and pH dependence of HPTS).

-

Molecular Probes (Thermo Fisher). "Product Information: HPTS (Pyranine) and Derivatives." User Guide. (Standard spectral data).

-

Agrawal, P. K., et al. (2016). "Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol." BioResources. (Comparative methodology for esterase kinetics).

Sources

- 1. Effects of pH in rapid-equilibrium enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of the pH dependence, substrate specificity, and turnovers of alternative substrates for human ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic studies of L-aspartase from Escherichia coli: pH-dependent activity changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 6. haveylab.horticulture.wisc.edu [haveylab.horticulture.wisc.edu]

Advanced Applications of 8-Acetoxypyrene-1,3,6-trisulfonic acid (Ace-HPTS) in Cell Biology

Executive Summary & Mechanism of Action

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Ace-HPTS) is a specialized fluorogenic probe that serves as a metabolic precursor to the widely used pH indicator, HPTS (Pyranine) . Unlike standard acetoxymethyl (AM) esters which are designed for passive membrane permeability, Ace-HPTS retains three negatively charged sulfonic acid groups, rendering it membrane-impermeant via passive diffusion.

This unique physicochemical property is the foundation of its utility. Ace-HPTS enters cells exclusively through specific Organic Anion Transporting Polypeptides (OATPs) , primarily OATP1B1, OATP1B3, and OATP2B1. Once internalized, intracellular esterases hydrolyze the acetoxy group, releasing the highly fluorescent, pH-sensitive HPTS molecule. Because HPTS is also highly charged, it becomes trapped within the cytosol.

Key Differentiators:

-

Specificity: Targets OATP-expressing cells (e.g., hepatocytes), unlike generic viability dyes (e.g., Calcein-AM) that enter all cells.

-

No-Wash Workflow: The uncleaved extracellular probe has significantly lower fluorescence quantum yield than the cleaved intracellular product, enabling real-time kinetic assays without washing steps.

-

Dual-Readout: Measures both transporter activity (uptake rate) and cytosolic pH (spectral ratio of the product).

Core Applications

High-Throughput Screening (HTS) of OATP Transporters

The primary application of Ace-HPTS is in Drug-Drug Interaction (DDI) studies. Regulatory bodies (FDA, EMA) require screening new molecular entities (NMEs) for interaction with hepatic transporters.[1] Ace-HPTS serves as a superior surrogate substrate for these assays.

-

Mechanism: NMEs that inhibit OATPs will reduce the uptake of Ace-HPTS, leading to a lower rate of intracellular fluorescence generation.

-

Advantage: Replaces radioactive substrates (

H-Estrone sulfate) with a fluorescence-based, real-time method.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Ratiometric Intracellular pH (pH ) Sensing

While HPTS is the gold standard for pH

-

Mechanism: After uptake and hydrolysis, the liberated HPTS exhibits pH-dependent excitation (405 nm vs 460 nm) with a single emission (~510 nm).

-

Utility: Monitoring cytosolic acidification during metabolic stress or toxicological insults in hepatocytes.

General Esterase Activity Assays

In cell-free systems or lysates, Ace-HPTS functions as a sensitive fluorogenic substrate for characterizing esterase kinetics (V

Technical Data & Spectral Properties

| Property | Ace-HPTS (Substrate) | HPTS (Product) |

| Fluorescence State | Weakly Fluorescent / Blue Shifted | Highly Fluorescent |

| Excitation Max | ~360-380 nm (low absorption) | 405 nm (acid) / 450 nm (base) |

| Emission Max | ~420-440 nm (weak) | ~510 nm (strong green) |

| Membrane Permeability | Transporter-Dependent (OATP) | Impermeant (Trapped) |

| Charge at pH 7.4 | -3 (Trisulfonate) | -4 (Trisulfonate + Phenolate) |

| pKa | N/A (Ester) | ~7.3 (Cytosolic environment) |

Experimental Protocols

Protocol A: OATP1B1/1B3 Inhibition Assay (Live Cell)

Objective: Determine the IC

Materials:

-

Cells: HEK293 cells stably transfected with OATP1B1 or OATP1B3 (Control: Mock-transfected cells).

-

Buffer: Krebs-Henseleit Buffer (KHB), pH 7.4.

-

Probe: Ace-HPTS (Stock: 10 mM in DMSO or Water).

-

Instrument: Fluorescence plate reader (Bottom read preferred).

Step-by-Step Methodology:

-

Seeding: Plate OATP-expressing cells in 96-well black-wall/clear-bottom plates (50,000 cells/well). Culture for 24 hours to reach confluence.

-

Induction (Optional): If using an inducible system (e.g., Sodium Butyrate), treat 24h prior.

-

Preparation: Remove culture medium and wash cells 2x with pre-warmed KHB.

-

Drug Incubation: Add 50 µL of Test Drug (at 2x final concentration) in KHB. Incubate for 10–15 minutes at 37°C.

-

Probe Addition: Add 50 µL of Ace-HPTS (2x concentration, final 10–50 µM).

-

Note: Do not wash the drug away. This is a competitive uptake assay.

-

-

Kinetic Measurement: Immediately place in plate reader at 37°C.

-

Excitation: 460 nm (Specific for the accumulation of the product HPTS).

-

Emission: 510 nm.

-

Duration: Read every 30–60 seconds for 20 minutes.

-

-

Data Analysis: Calculate the slope (RFU/min) of the linear portion of the uptake curve. Normalize the slope of the drug-treated wells to the vehicle control (100% activity).

Protocol B: Intracellular pH Calibration (Nigericin Clamp)

Objective: Convert fluorescence ratios into absolute pH values in Ace-HPTS loaded cells.

Materials:

-

High K+ Calibration Buffers: pH 5.5 to 8.5 (in 0.5 increments). Crucial: K+ concentration must match intracellular levels (~135 mM) to depolarize the membrane.

-

Ionophore: Nigericin (10 µM final).

Step-by-Step Methodology:

-

Loading: Incubate OATP-expressing cells with 20 µM Ace-HPTS for 20 minutes at 37°C.

-

Wash: Wash 3x with standard buffer to remove extracellular Ace-HPTS.

-

Equilibration: Replace buffer with High K+ Calibration Buffer (starting with pH 5.5) containing 10 µM Nigericin.

-

Measurement: Incubate 5–10 mins to allow pH equilibration (

). Measure Fluorescence at Ex 405/Em 510 and Ex 460/Em 510. -

Repeat: Repeat step 3–4 for each pH standard.

-

Curve Fitting: Plot the Ratio (Ex460/Ex405) vs. pH. Fit to a sigmoidal dose-response curve to generate a standard curve.

Mechanistic Visualization

The following diagram illustrates the "Trojan Horse" mechanism of Ace-HPTS, highlighting the critical role of OATP transporters and intracellular esterases.

Caption: Pathway of Ace-HPTS uptake via OATP transporters, competitive inhibition by drugs, and conversion to fluorescent HPTS.

Troubleshooting & Expert Tips

-

Background Fluorescence: Ace-HPTS can undergo slow spontaneous hydrolysis in aqueous buffers (pH > 7.5). Always prepare fresh working solutions immediately before the assay. Do not store diluted Ace-HPTS.

-

Leakage: While HPTS is generally trapped, cells with compromised membranes (dead cells) will leak the dye. Include a viability marker (e.g., Propidium Iodide) if cytotoxicity is suspected.

-